molecular formula C7H7NO4 B095565 2,3-Dihydropyridine-2,6-dicarboxylic acid CAS No. 16052-12-3

2,3-Dihydropyridine-2,6-dicarboxylic acid

Cat. No.: B095565
CAS No.: 16052-12-3
M. Wt: 169.13 g/mol
InChI Key: UWOCFOFVIBZJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-2, 3-Dihydrodipicolinate, also known as 2, 3-di-H-dipicolinate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. L-2, 3-Dihydrodipicolinate is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
2,3-dihydrodipicolinic acid is a dihydrodipicolinic acid. It is a conjugate acid of a 2,3-dihydrodipicolinate(2-).

Properties

CAS No.

16052-12-3

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2,3-dihydropyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)

InChI Key

UWOCFOFVIBZJGH-UHFFFAOYSA-N

SMILES

C1C=CC(=NC1C(=O)O)C(=O)O

Canonical SMILES

C1C=CC(=NC1C(=O)O)C(=O)O

16052-12-3

physical_description

Solid

Synonyms

2,3-dihydropyridine-2,6-dicarboxylic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dihydrodipicolinate reductase ternary crystals can be produced by mixing dihydrodipicolinate reductase with a 1.5 molar excess of NADPH and a 2.5 molar excess of 2,6-pyridinedicarboxylate (PDC) for 30-45 minutes at 4° C. to obtain a ternary complex of NADPH, PDC and dihydrodipicolinate reductase. Next, a precipitant solution containing polyethylene glycol, a salt and a buffer is provided. A droplet of dihydrodipicolinate reductase solution is mixed with a droplet of precipitant solution to obtain a mixed droplet solution. The mixed droplet solution is suspended over a well of precipitant solution in a sealed container. The vapor pressure of the precipitant solution in the well must be lower than the vapor pressure of the mixed droplet solution. The mixed droplet solution is allowed to stand for a period of time sufficient for dihydrodipicolinate reductase ternary crystals to grow to a predetermined size. Crystals appear in one to three weeks.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydropyridine-2,6-dicarboxylic acid
Reactant of Route 2
2,3-Dihydropyridine-2,6-dicarboxylic acid
Reactant of Route 3
2,3-Dihydropyridine-2,6-dicarboxylic acid
Reactant of Route 4
2,3-Dihydropyridine-2,6-dicarboxylic acid
Reactant of Route 5
2,3-Dihydropyridine-2,6-dicarboxylic acid
Reactant of Route 6
2,3-Dihydropyridine-2,6-dicarboxylic acid

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